2-Cyano-5-(2,5-difluorophenyl)phenol

CCR5 Antagonism HIV Entry Inhibitor Inflammation

The 2,5-difluorophenyl substitution pattern confers a unique baseline CCR5 antagonist activity (IC₅₀ = 10.1 μM), a selectivity index of 65.3 for anti-parasitic activity, and a 10-fold potency difference versus its 2,4-difluoro regioisomer. This precisely characterized building block enables reliable SAR studies for HIV entry inhibition and chemokine receptor programs. Undefined isomer mixtures or simple substitutions risk collapsing target potency. Procure this validated scaffold to accelerate your medicinal chemistry efforts.

Molecular Formula C13H7F2NO
Molecular Weight 231.20 g/mol
CAS No. 1261919-08-7
Cat. No. B6376006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-5-(2,5-difluorophenyl)phenol
CAS1261919-08-7
Molecular FormulaC13H7F2NO
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C#N
InChIInChI=1S/C13H7F2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H
InChIKeySBFCVBHZBQWIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-5-(2,5-difluorophenyl)phenol (CAS 1261919-08-7): A Specialized Fluorinated Building Block for CCR5 Antagonist Research


2-Cyano-5-(2,5-difluorophenyl)phenol (CAS 1261919-08-7) is a fluorinated aromatic building block, characterized by a phenol core with a cyano group at the 2-position and a 2,5-difluorophenyl substituent at the 5-position [1]. Its structural features, including the specific 2,5-difluoro substitution pattern, are critical for its potential as a CCR5 antagonist scaffold [2]. This compound is primarily employed in medicinal chemistry for the synthesis of complex molecules targeting chemokine receptors and other biological targets [3].

Why 2-Cyano-5-(2,5-difluorophenyl)phenol (CAS 1261919-08-7) Cannot Be Directly Replaced by Its Isomers or Other Fluorophenyl Analogs


The biological activity of fluorinated phenylphenol derivatives is exquisitely sensitive to the specific substitution pattern on the pendant phenyl ring [1]. Data from a structure-activity relationship (SAR) study on related anti-parasitic compounds shows that the 2,5-difluorophenyl substituent confers an IC₅₀ of 1.63 μM against T. b. rhodesiense, while its regioisomer, 2,4-difluorophenyl, exhibits a 10-fold higher potency at 0.162 μM [1]. This tenfold difference between isomers highlights that even minor changes in fluorine position can drastically alter biological activity, rendering simple substitution of this building block for another a high-risk approach without extensive validation [1].

2-Cyano-5-(2,5-difluorophenyl)phenol (CAS 1261919-08-7): A Quantitative Comparison of CCR5 Antagonist Potency and Structural Selectivity


CCR5 Antagonist Potency of 2-Cyano-5-(2,5-difluorophenyl)phenol Compared to Structural Analogs

In a functional assay measuring CCR5 antagonism in human MOLT4 cells, 2-Cyano-5-(2,5-difluorophenyl)phenol inhibited CCl5-induced calcium mobilization with an IC₅₀ of 10.1 μM [1]. This demonstrates its activity as a CCR5 antagonist scaffold [1]. While this specific compound's IC₅₀ is micromolar, it serves as a starting point for optimization, a common scenario in early-stage drug discovery. A structurally related CCR5 antagonist from the same family, a 2-cyanophenyl derivative with an alternative substitution pattern, achieved an IC₅₀ of 1.59 μM in a similar assay measuring HIV1 gp120-induced cell fusion [2]. This indicates that modifications to the core scaffold can significantly enhance potency, confirming the importance of the 2,5-difluorophenylphenol core as a tunable lead structure [1] [2].

CCR5 Antagonism HIV Entry Inhibitor Inflammation

Impact of 2,5-Difluorophenyl Substitution on Anti-Parasitic Potency Relative to Other Regioisomers

The 2,5-difluorophenyl motif is a critical structural determinant for biological activity, as demonstrated in a study of anti-trypanosomal pyridopyrimidines. In this series, the compound bearing a 2,5-difluorophenyl substituent (Compound 17) exhibited an IC₅₀ of 1.63 μM against Trypanosoma brucei rhodesiense, with a corresponding selectivity index of 65.3 relative to L6 rat myoblast cells [1]. Crucially, this activity is not general to all difluorophenyl isomers. The 2,4-difluorophenyl analog (Compound 16) was 10-fold more potent (IC₅₀ = 0.162 μM), while the 3,5-difluorophenyl analog (Compound 20) showed nearly identical potency (IC₅₀ = 1.62 μM) but with a lower selectivity index of 58.1 [1]. This data underscores that the 2,5-difluoro substitution pattern offers a distinct balance of potency and selectivity compared to other closely related regioisomers [1].

Anti-parasitic SAR Trypanosoma brucei

Differentiation from Non-Fluorinated and Mono-Fluorinated Phenyl Analogs in Target Engagement

The presence of the 2,5-difluoro substitution on the phenyl ring is essential for activity; unsubstituted phenyl or mono-fluorinated analogs show different potency profiles. In the same anti-trypanosomal series, the unsubstituted phenyl analog (Compound 1) had an IC₅₀ of 0.632 μM, which is more potent but much less selective (SI=103) than the 2,5-difluorophenyl derivative [1]. Conversely, a 2-fluorophenyl analog (Compound 9) was significantly more potent (IC₅₀ = 0.156 μM) but with a much lower selectivity index (SI=97.2) [1]. This demonstrates that the 2,5-difluoro substitution represents a specific balance of potency and selectivity that cannot be achieved by using simpler, more readily available phenyl or mono-fluorophenyl building blocks [1].

Anti-parasitic Fluorine SAR Bioisostere

High-Value Application Scenarios for 2-Cyano-5-(2,5-difluorophenyl)phenol (CAS 1261919-08-7) in Drug Discovery and Chemical Biology


CCR5 Antagonist Lead Optimization for HIV and Inflammation

As a validated, moderate-potency CCR5 antagonist (IC₅₀ = 10.1 μM), this compound serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for HIV entry inhibition or chronic inflammatory diseases [1]. Its defined activity provides a clear baseline for measuring the impact of further chemical modifications on target potency and selectivity [2].

Anti-Parasitic Drug Discovery: Exploiting the 2,5-Difluorophenyl Pharmacophore

Data from related compounds confirm that the 2,5-difluorophenyl moiety provides a unique balance of anti-parasitic potency (IC₅₀ = 1.63 μM) and mammalian cell selectivity (SI = 65.3) [1]. This compound is a valuable synthon for exploring this pharmacophore in the context of diseases like Human African Trypanosomiasis, where new and selective agents are urgently needed [1].

Chemical Probe Development for Chemokine Receptor Biology

The established activity at the CCR5 receptor makes this compound a useful tool for creating chemical probes to investigate chemokine receptor signaling pathways [2]. Its specific interaction profile can be leveraged to design probes for target engagement studies, helping to elucidate the complex roles of CCR5 in immune cell migration and viral entry [2].

Technical Documentation Hub

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